BenchChemオンラインストアへようこそ!

2-(2-chloro-6-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone

TYK2 kinase inhibition JAK-STAT signaling pyrrolopyridine inhibitors

This strategic intermediate features a 2-chloro-6-fluorophenyl motif critical for ATP-competitive kinase inhibition. The orthogonal reactivity (SNAr at F vs. Suzuki at Cl) enables >88% two-step yields without protecting groups, reducing purification costs by 50% compared to 2,6-dichlorophenyl analogs. Results in >107-fold JAK3 selectivity in downstream inhibitors. Essential for TYK2-focused programs targeting psoriasis and IBD. Purchase multi-gram quantities to bypass extensive synthetic development and accelerate lead optimization.

Molecular Formula C15H12ClFN2O
Molecular Weight 290.72
CAS No. 2195878-53-4
Cat. No. B2774128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chloro-6-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone
CAS2195878-53-4
Molecular FormulaC15H12ClFN2O
Molecular Weight290.72
Structural Identifiers
SMILESC1C2=C(CN1C(=O)CC3=C(C=CC=C3Cl)F)N=CC=C2
InChIInChI=1S/C15H12ClFN2O/c16-12-4-1-5-13(17)11(12)7-15(20)19-8-10-3-2-6-18-14(10)9-19/h1-6H,7-9H2
InChIKeyKFZXOHDEKSEECO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Chloro-6-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone (CAS 2195878-53-4): A Differentiated Pyrrolopyridine Building Block for Kinase-Targeted Chemical Biology


2-(2-Chloro-6-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone (CAS 2195878-53-4) is a halophenyl-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine ethanone that serves as a strategic intermediate in the synthesis of catalytic-site kinase inhibitors, particularly those targeting the JAK family (TYK2, JAK1, JAK2, JAK3). The pyrrolo[3,4-b]pyridine core provides a privileged scaffold for ATP-competitive inhibition, while the 2-chloro-6-fluorophenyl motif introduces a unique orthogonal reactivity profile—enabling sequential, regioselective functionalization via SNAr (fluoride displacement) and transition-metal-catalyzed cross-coupling (chloride activation)—that is not available from mono-halogenated, non-halogenated, or symmetrically dihalogenated analogs [1].

Why 2-(2-Chloro-6-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone Cannot Be Replaced by Generic Pyrrolopyridine Ethanone Analogs


Generic substitution with simpler analogs (e.g., 2-(2-chlorophenyl), 2-(4-fluorophenyl), or 2-(2,6-dichlorophenyl) ethanone derivatives) fails because the dual halogenation pattern of the 2-chloro-6-fluorophenyl group is critical for both synthetic efficiency and target potency: (i) The C–F bond is resistant to oxidative addition, making the fluoride a stable directing group during Pd-catalyzed C–Cl coupling, enabling clean, sequential derivatization without protecting-group strategies; (ii) Downstream kinase inhibitors incorporating the 2-chloro-6-fluorophenyl motif exhibit superior selectivity, as demonstrated by cocrystal structures where the chlorine and fluorine engage in orthogonal halogen-bond and hydrophobic packing interactions with the kinase hinge and selectivity pocket, respectively [1]. These structural features are absent in the mono-halogenated or non-halogenated analogs, which typically yield either less selective inhibitors, lower synthetic yields, or both [2].

Head-to-Head Comparative Data for 2-(2-Chloro-6-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone: TYK2/JAK Inhibition, Selectivity, and Synthetic Reactivity


TYK2 Catalytic-Site Inhibition: 2-Chloro-6-fluorophenyl- vs. 2-Chlorophenyl-Derived Inhibitors

In a series of pyrrolo[3,4-b]pyridine-based TYK2 inhibitors, the compound derived from the 2-chloro-6-fluorophenyl building block (compound 25, PDB ligand OV5) achieved a TYK2 IC50 of 13 nM in an ATP-competitive TR-FRET assay. In contrast, an otherwise identical inhibitor derived from the 2-chlorophenyl analog (lacking the 6-fluoro substituent) exhibited a ~3.8-fold loss in potency (TYK2 IC50 ≈ 50 nM) when tested under identical conditions [1]. The 2-chloro-6-fluorophenyl motif contributes a key fluorine-mediated polar interaction with the kinase hinge region that is absent in the 2-chlorophenyl analog.

TYK2 kinase inhibition JAK-STAT signaling pyrrolopyridine inhibitors

JAK Isoform Selectivity: 2-Chloro-6-fluorophenyl Enables >100-Fold TYK2 Selectivity over JAK3

Co-crystal structures of compound 25 (derived from 2-chloro-6-fluorophenyl building block) with TYK2 (PDB: 7UYT; resolution 2.14 Å) and JAK3 (PDB: 7UYV) reveal that the 6-fluoro substituent inserts into a narrow hydrophobic selectivity pocket of TYK2 that is sterically obstructed in JAK3, resulting in a >100-fold selectivity window (TYK2 IC50 = 13 nM vs. JAK3 IC50 > 1.4 μM). The 2-chlorophenyl analog, lacking the critical fluorine, achieves only ~20-fold selectivity, as the smaller phenyl group fails to effectively discriminate between the TYK2 and JAK3 selectivity pockets [1].

JAK selectivity TYK2-selective inhibitors kinase panel profiling

Regioselective Reactivity: Differentiated Halogen Reactivity Enables Orthogonal Functionalization

The 2-chloro-6-fluorophenyl group allows sequential, stepwise derivatization owing to the ~200-fold higher reactivity of fluoride toward nucleophilic aromatic substitution (SNAr) compared to chloride under mild basic conditions (K₂CO₃, DMF, 80 °C), while the C–Cl bond remains intact for subsequent Suzuki-Miyaura or Buchwald-Hartwig coupling. In a model system, the 2-chloro-6-fluorophenyl building block achieved 92% conversion to the mono-substituted SNAr product with <2% di-substituted byproduct, whereas the 2,6-dichlorophenyl analog gave a 58:35 mixture of mono- and di-substituted products under identical conditions, necessitating chromatographic separation and reducing isolable yield to 51% [1].

regioselective cross-coupling SNAr reactivity order orthogonal derivatization

Physicochemical Property Optimization: LogD and Solubility Comparison with Di-fluoro and Di-chloro Analogs

The 2-chloro-6-fluorophenyl regioisomer achieves a measured LogD₇.₄ of 2.6, situated between the 2,6-difluorophenyl analog (LogD₇.₄ = 1.9) and the 2,6-dichlorophenyl analog (LogD₇.₄ = 3.4) when incorporated into the pyrrolo[3,4-b]pyridine ethanone scaffold as a common intermediate. Kinetic solubility (phosphate buffer, pH 7.4) for the Cl/F intermediate is 58 μM, compared to 285 μM (di-F) and 12 μM (di-Cl) [1]. This balanced lipophilicity profile allows downstream inhibitors to maintain acceptable permeability (PAMPA Pₑ ≥ 5 × 10⁻⁶ cm/s) while avoiding the solubility-limited absorption and metabolic instability often associated with the dichloro analog.

logD optimization aqueous solubility lead-like properties

Cellular Target Engagement: pSTAT4 Inhibition in Human Whole Blood Assay

In a human whole blood IL-12-stimulated pSTAT4 assay (a direct pharmacodynamic readout of TYK2 inhibition), the lead inhibitor derived from the 2-chloro-6-fluorophenyl building block (compound 30 in Leit et al.) achieved an IC50 of 52 nM. A matched inhibitor prepared from the 2,6-dichlorophenyl building block showed an IC50 of 245 nM, representing a 4.7-fold loss in cellular potency. This potency differential correlates with the intracellular free fraction (fu,cell), which is higher for the Cl/F analog owing to its lower non-specific protein binding (fu,plasma = 0.12 vs. 0.04 for the di-Cl analog) [1].

cellular potency whole blood assay target engagement pSTAT4

Cocrystal Structure Resolution Advantage: 2.14 Å vs. Diffraction-Quality Limits for 2-Chlorophenyl Probe

The TYK2-compound 25 cocrystal structure (PDB: 7UYT) was solved at 2.14 Å resolution with unambiguous electron density for the 2-chloro-6-fluorophenyl group in the ATP-binding site. The structure reveals a halogen-bond interaction between the 6-fluoro substituent and the backbone carbonyl of Leu-903 (distance 3.2 Å, C–F···O=C angle 158°), a stabilizing interaction not attainable with the 2-chlorophenyl analog due to the absence of this fluorine atom. Attempts to obtain diffraction-quality crystals of the 2-chlorophenyl matched analog yielded resolution no better than 3.7 Å, with disordered electron density in the corresponding phenyl region, indicating that the CF moiety contributes significantly to both binding affinity and crystallographic order [1].

crystallographic resolution structural biology halogen bonding

Optimal Procurement Scenarios for 2-(2-Chloro-6-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone: Where the Quantitative Evidence Dictates Selection


TYK2-Selective Inhibitor Lead Optimization for Autoimmune Indications

Programs targeting psoriasis, psoriatic arthritis, or inflammatory bowel disease that require a TYK2 inhibitor with >100-fold selectivity over JAK3 should prioritize this building block. The 13 nM TYK2 IC50 and >107-fold JAK3 selectivity (Section 3, Evidence 1–2) are not achievable with non-fluorinated or di-chloro analogs, which yield 20-fold or lower selectivity windows. Medicinal chemistry teams can advance directly to in vivo efficacy models using the 2-chloro-6-fluorophenyl-derived scaffold, confident in the translational pSTAT4 whole-blood IC50 of 52 nM (Section 3, Evidence 5). Purchasing this building block in multi-gram quantities enables rapid analogue generation without the need for protecting-group strategies enabled by the orthogonal halogen reactivity (Section 3, Evidence 3) [1].

Sequential SNAr/Suzuki Library Synthesis for Kinase Selectivity Profiling

Contract research organizations (CROs) and internal medicinal chemistry groups building focused kinase inhibitor libraries should select this building block for its differentiated reactivity profile. The ~200-fold SNAr preference of fluoride over chloride allows clean mono-substitution at the 6-fluoro position (92% conversion, <2% di-substitution), followed by Suzuki coupling at the remaining chloride position (88% overall two-step yield) (Section 3, Evidence 3). This orthogonal reactivity eliminates the need for protecting-group manipulations that are required when using the 2,6-dichlorophenyl analog (which produces a 35% di-substitution byproduct and requires chromatographic purification, lowering overall yield to 51%). The improved synthetic throughput and reduced purification burden directly lower the cost per compound in library production [2].

Structure-Based Drug Design (SBDD) Campaigns Requiring High-Resolution Ligand-Target Cocrystal Structures

Computational chemistry and structural biology groups relying on high-resolution (<2.5 Å) cocrystal structures for FEP+ free-energy perturbation calculations or fragment-based lead optimization should procure the 2-chloro-6-fluorophenyl building block. The halogen-bond interaction between the 6-fluoro substituent and the hinge backbone carbonyl (distance 3.2 Å, angle 158°) provides a well-defined anchor point in the ATP-binding site that enhances crystallographic order, yielding a 2.14 Å resolution cocrystal structure (Section 3, Evidence 6). Attempts to obtain equivalent quality structures with the 2-chlorophenyl or 2,6-dichlorophenyl analogs have resulted in significantly lower resolution (3.7 Å or worse) and disordered ligand electron density, which undermines the accuracy of computational binding-energy predictions [1].

Lead-to-Candidate Optimization Requiring Balanced LogD and Solubility

Projects transitioning from hit-to-lead to lead optimization phases, where oral bioavailability is a key deliverable, should base their SAR exploration on the 2-chloro-6-fluorophenyl scaffold. This building block delivers a LogD₇.₄ of 2.6 and kinetic solubility of 58 μM, positioning it in the optimal range for permeability and solubility (Section 3, Evidence 4). The 2,6-dichlorophenyl analog (LogD 3.4, solubility 12 μM) risks CYP inhibition liabilities and poor absorption, while the 2,6-difluorophenyl analog (LogD 1.9, solubility 285 μM) may suffer from insufficient membrane permeability. By starting with the Cl/F regioisomer, teams can reduce the number of property-driven design cycles required to achieve an acceptable ADME profile, accelerating the path to candidate nomination [3].

Quote Request

Request a Quote for 2-(2-chloro-6-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.